2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a heterocyclic organic compound featuring a benzimidazole core linked via a sulfanyl (S–) group to an ethanone moiety. The ethanone group is further substituted with a 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole ring. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The benzimidazole moiety is known for its role in enzyme inhibition (e.g., targeting kinases or proteases), while the pyrrole substituent may enhance lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-10-14(13(2)21(12)8-9-23-3)17(22)11-24-18-19-15-6-4-5-7-16(15)20-18/h4-7,10H,8-9,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROPQGBOBSBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone , with the CAS number 871922-11-1 , is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol . The structure includes a benzimidazole moiety linked to a pyrrole ring, which is significant for its biological activity due to the electronic and steric properties imparted by these groups.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, various benzimidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/ml |
| Compound B | Escherichia coli | 62.5 μg/ml |
| Compound C | Candida albicans | 250 μg/ml |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been highlighted in several studies. For example, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia) . The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division.
Table 2: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | AR-230 | 15 |
The proposed mechanisms by which benzimidazole derivatives exert their biological activity include:
- Inhibition of Tubulin Polymerization : Many benzimidazole derivatives act as tubulin inhibitors, preventing microtubule formation essential for mitosis.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their anticancer effects by reducing oxidative stress in cells .
- Interaction with Biological Targets : Molecular docking studies have indicated that these compounds can bind effectively to specific sites on proteins involved in cancer progression and microbial resistance.
Case Studies
Recent research has focused on synthesizing new benzimidazole derivatives and evaluating their biological activities. A study involving a series of substituted benzimidazoles reported significant antibacterial activity against Salmonella typhi, highlighting the potential for developing new antimicrobial agents . Another study demonstrated that certain derivatives exhibited selectivity towards cancer cells while sparing normal cells, thus presenting a promising avenue for targeted cancer therapies .
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including the target compound. Research indicates that these compounds exhibit moderate cytotoxicity against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism involves the inhibition of tubulin polymerization, which is essential for cancer cell division and proliferation .
Key Findings:
- The compound was shown to retard the initial phase of tubulin polymerization, which is crucial for maintaining the structure and function of microtubules in cells .
- In vitro assays demonstrated that it significantly impairs the growth of malignant cells while sparing normal fibroblast cells .
Antioxidant Properties
In addition to its anticancer activity, this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, including DPPH and ABTS radicals. The presence of methoxy and hydroxy groups in the structure enhances its radical-scavenging ability, making it a promising candidate for further development as an antioxidant agent .
Antioxidant Assays:
- The compound demonstrated high radical scavenging activity in various model systems.
- Its ability to protect against oxidative damage was confirmed through assays involving lecithin and deoxyribose .
Case Study 1: Cytotoxicity Assessment
A study evaluated a series of benzimidazole derivatives, including our compound, against several cancer cell lines. The results indicated that compounds with specific substitutions (like methoxy groups) exhibited enhanced cytotoxicity compared to unsubstituted analogs. This suggests that structural modifications can significantly impact biological activity .
Case Study 2: Molecular Docking Analysis
Molecular docking studies were performed to predict the binding affinity of the compound towards tubulin. The docking simulations indicated strong interactions at the colchicine binding site, corroborating experimental findings regarding its inhibitory effects on tubulin polymerization .
Comparison with Similar Compounds
Benzimidazole vs. Imidazole/Benzoxazole Derivatives
Benzimidazole derivatives often exhibit stronger DNA-binding or kinase-inhibitory activities compared to imidazole or benzoxazole analogs due to their planar aromatic structure and hydrogen-bonding capacity .
Sulfanyl-Linked Compounds
| Compound Name | Sulfanyl Group Position | Partner Functional Group | Applications |
|---|---|---|---|
| Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate | Propanoate ester | Methyl ester | Prodrug potential |
| 2-(1H-Benzimidazol-2-ylthio)ethanol | Ethanol | Hydroxyl | Antioxidant applications |
| Target Compound | Ethanone | Pyrrole | Enhanced metabolic stability |
The ethanone group in the target compound may reduce metabolic degradation compared to ester or alcohol derivatives, extending half-life in vivo .
Structural Uniqueness and Implications
The combination of benzimidazole, sulfanyl, and 2-methoxyethyl-pyrrole groups creates a hybrid scaffold with distinct advantages:
- Electronic Effects: The electron-rich benzimidazole and electron-deficient ethanone moieties facilitate charge-transfer interactions, relevant in material science .
- Solubility-Bioavailability Balance : The 2-methoxyethyl group mitigates the hydrophobicity of benzimidazole, addressing a common limitation in drug development .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be monitored for reproducibility?
- Methodological Answer : A common synthesis involves refluxing precursors in absolute ethanol with hydrazine hydrate (1.2 eq) for 4 hours under controlled conditions. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio), with product isolation achieved by precipitation in ice-cold water followed by recrystallization in methanol . Key parameters include stoichiometric ratios of reactants (e.g., acetyl chloride to benzimidazole derivatives) and solvent purity to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing intermediate products?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of benzimidazole and pyrrole moieties. For example, the methoxyethyl group in the pyrrole ring shows distinct proton signals at δ 3.2–3.5 ppm. Infrared (IR) spectroscopy verifies sulfanyl (C–S) and ketone (C=O) functional groups, with absorptions near 650–750 cm⁻¹ and 1650–1750 cm⁻¹, respectively. Mass spectrometry (HRMS) provides molecular weight validation .
Q. How can purification methods be optimized to improve yield and purity?
- Methodological Answer : Recrystallization in methanol or ethanol is widely used to remove unreacted hydrazine or acetylated by-products. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for intermediates with polar functional groups. Purity >95% can be achieved by repeated washing with cold diethyl ether to eliminate residual solvents .
Advanced Research Questions
Q. How does crystallographic data inform molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals planar benzimidazole and non-planar pyrrole rings, with dihedral angles of 15–25° between the two heterocycles. Hydrogen bonding between the sulfanyl group and adjacent methoxyethyl oxygen stabilizes the crystal lattice, as observed in studies of similar benzimidazole derivatives (e.g., bond lengths of 1.75–1.82 Å for S···O interactions) . Refinement parameters (R factor <0.08) ensure structural accuracy .
Q. What strategies resolve contradictions in anti-inflammatory activity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from differential metabolic stability or solubility. To address this:
- In vitro : Use liposomal encapsulation to enhance cellular uptake in macrophage assays.
- In vivo : Administer the compound via intraperitoneal injection with co-solvents (e.g., PEG-400) to improve bioavailability.
Cross-validate results using ELISA (cytokine quantification) and histopathology to correlate activity with tissue-level effects .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) identify electrophilic regions (e.g., the ketone group) as reactive sites for derivatization. Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) highlights hydrophobic interactions between the pyrrole’s methyl groups and the enzyme’s active site (binding energy ≤−7.5 kcal/mol). Validate predictions by synthesizing analogs with substituents at the benzimidazole 5-position .
Q. What are the key challenges in interpreting NMR splitting patterns for closely spaced methyl groups?
- Methodological Answer : Overlapping signals from the 2,5-dimethyl pyrrole (δ 2.1–2.3 ppm) can be resolved using 2D NMR techniques:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
